2-(2-methoxyphenyl)-6-nitro-2H-indazole
Description
2-(2-Methoxyphenyl)-6-nitro-2H-indazole is an indazole derivative featuring a methoxyphenyl substituent at the 2-position and a nitro group at the 6-position of the indazole core. The methoxy group (electron-donating) and nitro group (electron-withdrawing) create a polarized electronic environment, influencing reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-6-nitroindazole |
InChI |
InChI=1S/C14H11N3O3/c1-20-14-5-3-2-4-13(14)16-9-10-6-7-11(17(18)19)8-12(10)15-16/h2-9H,1H3 |
InChI Key |
QCXMTBDHVHMGBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C=C3C=CC(=CC3=N2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1N2C=C3C=CC(=CC3=N2)[N+](=O)[O-] |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares key parameters of 2-(2-methoxyphenyl)-6-nitro-2H-indazole with structurally similar indazole derivatives:
*XLogP3 values estimated for compounds lacking explicit data.
Key Observations:
- Electronic Effects : The methoxyphenyl group in the target compound enhances electron density at the 2-position, contrasting with the electron-withdrawing nitro group at the 6-position. This polarity may influence binding to biological targets, such as enzymes with hydrophobic or polar active sites .
- Hydrogen Bonding : The 2-methyl-6-nitro analog exhibits weak intermolecular C–H⋯N/O interactions in its crystal structure, while the methoxyphenyl variant may engage in stronger π-π stacking or hydrogen bonding due to the methoxy oxygen .
Challenges and Opportunities
- Resolution and Chirality : indicates that substituents at specific positions (e.g., C-3) are critical for chiral resolution. The absence of a C-3 substituent in this compound may limit its utility in enantioselective applications .
- Solubility and Bioavailability : The nitro group’s electron-withdrawing nature may reduce solubility, necessitating formulation strategies for pharmaceutical use. Methyl or methoxy groups could mitigate this through enhanced lipophilicity .
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